

Available Clinical Data on Miransertib (from the MOSAIC Trial)

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Compound Focus: Miransertib

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The phase 1/2 MOSAIC study (NCT03094832) was initially designed to evaluate the clinical efficacy and safety of **Miransertib** but was amended in 2021. The primary objective was changed to focus solely on safety and tolerability due to limitations in study design and data collection that made evaluating efficacy unfeasible [1] [2].

The table below summarizes the key findings from the safety analysis of this trial:

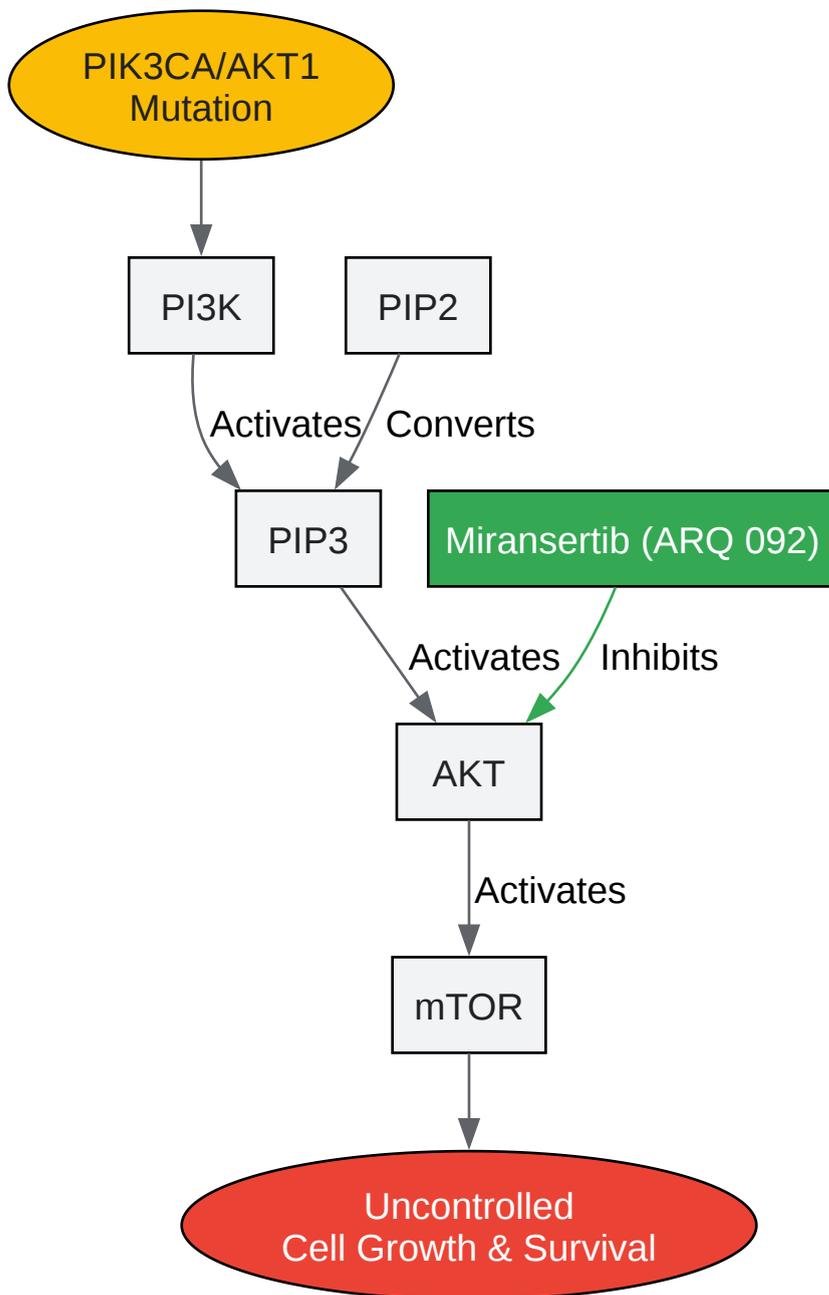
Aspect	Details
Study Identifier	NCT03094832 [1]
Study Phase	1/2 (MOSAIC) [1]
Primary Objective	Safety and tolerability (amended from efficacy) [1]
Patient Population	49 participants (45 with PROS, 4 with Proteus syndrome), aged 2-41 years (median 7 years) [1]
Treatment Regimen	Oral Miransertib, starting at 15 mg/m ² daily, with escalation to 25 mg/m ² daily [1]
Median Treatment Duration	20.5 months (range: 9.9 - 45.6 months) [1]

| **Key Safety Results** | • **46.9%** of participants had a drug-related adverse event (AE). • Most common AEs: decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%). • One grade 3 drug-related AE (deep vein thrombosis) was reported. • No drug-related AEs led to study discontinuation or death [1]. | | **Conclusion on Safety** | **Miransertib** was found to be safe and tolerable in the studied population [1]. |

Context on Standard Care and Miransertib's Mechanism

To fully understand the context of any future efficacy comparisons, it is helpful to know the existing standard care and how **Miransertib** works.

- **Mechanism of Action: Miransertib** is a selective, oral **pan-AKT inhibitor**. It targets all three isoforms of the AKT kinase (AKT1, AKT2, AKT3), which is a key component in the PI3K/AKT/mTOR signaling pathway [3]. Gain-of-function mutations in genes like PIK3CA (in PROS) and AKT1 (in Proteus syndrome) hyperactivate this pathway, leading to the characteristic tissue overgrowth [1]. The following diagram illustrates this pathway and **Miransertib**'s target:



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- **Historical & Standard Care:** Historically, treatment for PROS and Proteus syndrome relied on **surgical procedures or best supportive care** [1].
- **Emerging Medical Therapies:**
 - **Sirolimus:** An mTOR inhibitor that has shown safety and efficacy in complex vascular anomalies, sometimes leading to a reduction in tissue volume in disease-affected areas [1].
 - **Alpelisib:** A PIK3CA inhibitor that received accelerated FDA approval for severe PROS. In one study, 37.5% of patients had at least a 20% reduction in the volume of target lesions [1].

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References

1. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]
2. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nlm.nih.gov]
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